molecular formula C19H22N2O3S B2830798 N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 899953-02-7

N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No. B2830798
CAS RN: 899953-02-7
M. Wt: 358.46
InChI Key: TVNDGSAGMURQTK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, also known as DTBZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DTBZ belongs to the class of benzamide derivatives and is characterized by its unique chemical structure, which makes it an ideal candidate for various biochemical and physiological studies.

Scientific Research Applications

Toxicological Evaluation

A toxicological evaluation of structurally related flavors with modifying properties, including those akin to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," was completed to assess their safety for use in food and beverage applications. These compounds exhibited minimal oxidative metabolism in vitro and were poorly absorbed but rapidly eliminated in rat pharmacokinetic studies, with no genotoxic concerns identified (Arthur et al., 2015).

Herbicidal Activity

Research into dimethylpropynylbenzamides, a group to which "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide" is structurally related, has shown these compounds to be herbicidally active against annual and perennial grasses, suggesting potential agricultural utility (Viste et al., 1970).

Antimicrobial Activity

A simple and efficient synthesis led to the development of novel phthalazinone derivatives, including compounds structurally related to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," which exhibited good in vitro antibacterial activities. This highlights the potential for developing new antimicrobial agents from this compound class (Fatehia et al., 2010).

Anticonvulsant Activity

Ameltolide, structurally similar to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," is noted for its potent anticonvulsant activity. Derivatives of ameltolide have been synthesized and evaluated, showing superior efficacy to phenytoin in maximal electroshock seizure tests, underscoring the potential of such compounds in anticonvulsant therapy (Lambert et al., 1995).

Antioxidant Studies

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which are structurally analogous to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," were synthesized and found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Anticancer Evaluation

Research into Schiff’s bases containing thiadiazole scaffolds and benzamide groups, related to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," demonstrated promising in vitro anticancer activity against various human cancer cell lines. This suggests that modifications of the benzamide moiety can lead to potent anticancer agents (Tiwari et al., 2017).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-6-5-7-15(2)18(14)20-19(22)16-8-10-17(11-9-16)21-12-3-4-13-25(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDGSAGMURQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

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